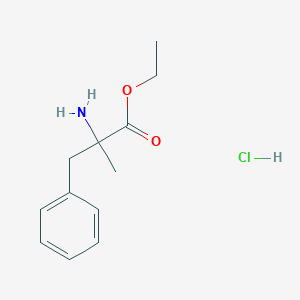

ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

CAS No.: 56022-66-3

Cat. No.: VC12027346

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56022-66-3 |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |

| Standard InChI Key | OWSZMHAHDAKRRL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |

| Canonical SMILES | CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (C₁₂H₁₆ClNO₂) features a propanoate ester backbone with substituents at the α- and β-positions:

-

α-position: Amino (-NH₂) and methyl (-CH₃) groups.

-

β-position: Phenyl (-C₆H₅) group.

The hydrochloride salt enhances water solubility, a common modification for improved bioavailability in drug intermediates .

Table 1: Comparative Physicochemical Properties of Related Esters

The phenyl group at the β-position introduces steric hindrance and aromaticity, influencing reactivity and interactions with biological targets . The methyl group at the α-position further restricts conformational flexibility, a feature exploited in stereoselective syntheses .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence involving:

-

Esterification: Reaction of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol under acidic conditions (HCl catalysis) .

-

Salt Formation: Precipitation of the hydrochloride salt through stoichiometric HCl addition .

Critical Reaction Conditions:

-

Temperature: Reflux conditions (70–80°C) for esterification .

-

Catalysts: Hydrochloric acid (dual role as catalyst and salt-forming agent) .

-

Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Industrial-Scale Production

A patent-pending method for analogous compounds (WO2016046843A1) employs:

-

Continuous Distillation: To remove water and drive esterification equilibrium .

-

Inert Atmosphere: Nitrogen gas prevents oxidation of the amine group .

-

Yield Optimization: 74–85% yields via controlled reagent stoichiometry (e.g., 1.4 eq. isobutyl chloroformate) .

Applications in Pharmaceutical Synthesis

Peptide Coupling Reactions

The compound’s amino and ester groups enable its use in solid-phase peptide synthesis (SPPS):

-

Stepwise Elongation: As seen in WO2016046843A1, it serves as a building block for complex peptides like carfilzomib precursors .

-

Protection/Deprotection: Boc (tert-butoxycarbonyl) protection of the amine ensures regioselective coupling .

Prodrug Development

-

Ester Hydrolysis: In vivo conversion to 2-amino-2-methyl-3-phenylpropanoic acid enables sustained drug release .

-

Case Study: Analogous methyl esters are hydrolyzed by carboxylesterases in plasma (t₁/₂ = 2.5 h) .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

The methyl group at C2 slows reduction kinetics by sterically shielding the amine, while the phenyl group enhances π-π stacking in enzyme binding .

Challenges and Future Directions

-

Stereochemical Control: The compound’s bioactivity depends on its (S)-configuration, necessitating asymmetric synthesis methods .

-

Scalability: Industrial production requires optimizing catalyst recycling and waste management .

-

Targeted Delivery: Conjugation with nanoparticles could enhance its therapeutic index .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume